molecular formula C18H28O B12611680 {[(Undec-1-en-3-yl)oxy]methyl}benzene CAS No. 917836-69-2

{[(Undec-1-en-3-yl)oxy]methyl}benzene

Cat. No.: B12611680
CAS No.: 917836-69-2
M. Wt: 260.4 g/mol
InChI Key: RGAFKDSCZHPVGI-UHFFFAOYSA-N
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Description

{[(Undec-1-en-3-yl)oxy]methyl}benzene is an organic compound that belongs to the class of ether derivatives It is characterized by the presence of an undec-1-en-3-yl group attached to a benzene ring through an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Undec-1-en-3-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with undec-1-en-3-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate benzyl ether, which is then converted to the final product by the addition of the undec-1-en-3-yl group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes steps such as purification, distillation, and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(Undec-1-en-3-yl)oxy]methyl}benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxy-methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

{[(Undec-1-en-3-yl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(Undec-1-en-3-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Shares the benzyl group but lacks the undec-1-en-3-yl moiety.

    Undec-1-en-3-ol: Contains the undec-1-en-3-yl group but lacks the benzene ring.

    Benzyl ether: Similar ether linkage but different alkyl groups.

Uniqueness

{[(Undec-1-en-3-yl)oxy]methyl}benzene is unique due to the combination of the undec-1-en-3-yl group and the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

917836-69-2

Molecular Formula

C18H28O

Molecular Weight

260.4 g/mol

IUPAC Name

undec-1-en-3-yloxymethylbenzene

InChI

InChI=1S/C18H28O/c1-3-5-6-7-8-12-15-18(4-2)19-16-17-13-10-9-11-14-17/h4,9-11,13-14,18H,2-3,5-8,12,15-16H2,1H3

InChI Key

RGAFKDSCZHPVGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C=C)OCC1=CC=CC=C1

Origin of Product

United States

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